5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde
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Overview
Description
5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C13H10FNO2 It is a derivative of pyridine and is characterized by the presence of a fluoro and methoxy group on the phenyl ring, as well as an aldehyde group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable pyridine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid.
Reduction: 5-(5-fluoro-2-methoxyphenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methoxypyridine-3-carbaldehyde
- 5-fluoro-2-methoxybenzaldehyde
- 5-fluoro-2-methoxyphenylacetic acid
Uniqueness
5-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the fluoro and methoxy groups on the phenyl ring, along with the aldehyde group on the pyridine ring, allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
887973-71-9 |
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Molecular Formula |
C13H10FNO2 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
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